molecular formula C25H21N3O2 B11097837 4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11097837
M. Wt: 395.5 g/mol
InChI Key: NUBXYGVETKWWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system combining pyrrole and pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methoxy, methyl, and phenyl groups through electrophilic or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale production in controlled laboratory settings.

    Continuous Flow Chemistry: Larger-scale production using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, such compounds may:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor function and signaling pathways.

    Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H-PYRAZOLE
  • 4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H-PYRROLE

Uniqueness

The uniqueness of 4-(4-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its fused ring structure and the specific arrangement of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-(4-methylphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H21N3O2/c1-16-8-10-17(11-9-16)22-21-23(27-26-22)25(29)28(19-6-4-3-5-7-19)24(21)18-12-14-20(30-2)15-13-18/h3-15,24H,1-2H3,(H,26,27)

InChI Key

NUBXYGVETKWWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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